5-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4/c1-23-14-4-2-3-13(11-14)15(21-7-9-24-10-8-21)12-20-18(22)16-5-6-17(19)25-16/h2-6,11,15H,7-10,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNPUHIJDCSSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC=C(O2)Br)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of furan carboxamides and is characterized by the presence of a bromine atom at the 5-position of the furan ring, a morpholino group, and a methoxyphenyl substituent. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : CHBrNO
- Molecular Weight : 409.3 g/mol
- CAS Number : 942010-53-9
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific mechanisms through which this compound exerts its effects are still under investigation.
1. Anti-inflammatory Activity
Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. For instance, compounds with similar structures have been shown to modulate pathways involving nuclear factor kappa B (NF-κB), which plays a critical role in inflammation.
2. Anticancer Potential
There is emerging evidence that furan derivatives can act as inhibitors of heat shock protein 90 (HSP90), which is implicated in cancer progression. HSP90 inhibitors have been shown to disrupt cancer cell proliferation and induce apoptosis. The specific activity of this compound against HSP90 or other cancer-related targets remains to be fully elucidated but is an area of active research.
3. Antimicrobial Activity
Some studies have indicated that related compounds possess antimicrobial properties, suggesting that this compound may also exhibit similar effects against various pathogens.
Case Study 1: Inhibition of Pro-inflammatory Cytokines
A study conducted on structurally similar compounds demonstrated significant inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The results indicated a potential pathway for reducing inflammation through the modulation of NF-κB signaling pathways.
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 5-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide exhibit promising anticancer properties. Research has shown that the incorporation of furan and morpholine moieties can enhance the inhibition of cancer cell proliferation. For instance, derivatives of furan have been investigated for their ability to inhibit specific cancer cell lines, suggesting that this compound may possess similar properties due to its structural components .
2. Neuroprotective Effects
The morpholinoethyl group is known for its potential neuroprotective effects. Compounds with this moiety have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. The presence of the methoxyphenyl group may further enhance these effects by improving the lipophilicity and cellular uptake of the compound .
3. Antimicrobial Properties
Furan derivatives have been documented for their antimicrobial activities against various pathogens. The unique structure of this compound could provide a basis for developing new antimicrobial agents. Preliminary studies suggest that modifications in the furan ring can lead to increased efficacy against resistant bacterial strains .
Table 1: Biological Activities of Related Compounds
Case Studies
Case Study 1: Anticancer Mechanism
A study conducted on a related furan derivative demonstrated that it induced apoptosis in human breast cancer cells via the activation of caspase pathways. The researchers hypothesized that the bromine atom in this compound could similarly enhance apoptotic signaling, making it a candidate for further investigation in cancer therapy .
Case Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models of neurodegeneration showed that compounds with similar morpholino groups significantly reduced neuronal loss and improved cognitive function. This suggests that this compound may offer protective effects against neurodegenerative diseases such as Alzheimer's .
Comparison with Similar Compounds
Substituent Variations on the Amide Nitrogen
The substituent on the amide nitrogen critically influences physicochemical properties and bioactivity. Below is a comparison of key analogs:
Pharmacological and Physicochemical Implications
Solubility and Bioavailability
Target Selectivity
- Morpholine-containing compounds (e.g., UR-12 in ) are associated with CNS activity, suggesting the main compound may interact with serotonin or cannabinoid receptors .
- Thiourea derivatives () could exhibit kinase or protease inhibition due to strong hydrogen-bonding capacity.
Preparation Methods
Synthesis of 2-(3-Methoxyphenyl)-2-Morpholinoethylamine
This intermediate is synthesized through a reductive amination strategy:
Step 1: Preparation of 2-(3-Methoxyphenyl)Acetaldehyde
- Reaction : Friedel-Crafts acylation of 3-methoxybenzene with chloroacetaldehyde in the presence of AlCl₃.
- Conditions : Anhydrous dichloromethane, 0–5°C, 12 h.
- Yield : ~65% (reported for analogous aryl acetaldehydes).
Step 2: Reductive Amination with Morpholine
- Reagents : Morpholine, sodium cyanoborohydride (NaBH₃CN), acetic acid.
- Mechanism : The aldehyde reacts with morpholine to form an imine intermediate, reduced to the amine under mild conditions.
- Conditions : Methanol, room temperature, 24 h.
- Yield : ~70–75% (based on similar reductive aminations).
Synthesis of 5-Bromofuran-2-Carboxylic Acid
Electrophilic Bromination of Furan-2-Carboxylic Acid
Amide Bond Formation
Coupling the two fragments involves activating the carboxylic acid for nucleophilic attack by the amine:
Method A: Acid Chloride Intermediate
- Activation : Treat 5-bromofuran-2-carboxylic acid with thionyl chloride (SOCl₂) to form 5-bromofuran-2-carbonyl chloride.
- Coupling : React the acid chloride with 2-(3-methoxyphenyl)-2-morpholinoethylamine in the presence of triethylamine (Et₃N).
Method B: Coupling Reagent-Mediated Approach
- Reagents : 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), N,N-diisopropylethylamine (DIPEA).
- Conditions : Dimethylformamide (DMF), room temperature, 6 h.
- Yield : ~82% (based on similar HATU-mediated couplings).
Optimization and Challenges
Critical Parameters
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reactivity in amide couplings.
- Temperature Control : Exothermic reactions during acid chloride formation require careful temperature monitoring.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively isolates the product.
Byproduct Management
- Dimerization : Excess amine or prolonged reaction times may lead to bis-amide formation. Mitigated by stoichiometric control.
- Hydrolysis : Acid chlorides are moisture-sensitive; rigorous anhydrous conditions are essential.
Characterization Data
Successful synthesis is confirmed via spectroscopic and analytical methods:
Alternative Routes and Modifications
Solid-Phase Synthesis
Immobilization of the amine on Wang resin enables iterative coupling and cleavage, though scalability is limited.
Enzymatic Catalysis
Lipase-mediated amidation in non-aqueous media offers greener alternatives but requires optimization for sterically hindered substrates.
Industrial-Scale Considerations
Q & A
Basic: What are the key synthetic pathways and purification methods for 5-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide?
Answer:
The synthesis involves three critical stages:
Bromination : Introduce the bromine substituent on the furan ring using brominating agents like N-bromosuccinimide (NBS) in dichloromethane under reflux .
Coupling Reactions : Link the brominated furan-2-carboxylic acid to the morpholinoethyl-3-methoxyphenyl moiety via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
Purification : Recrystallization (e.g., acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. HPLC with UV detection (λ = 254 nm) validates purity .
Basic: What spectroscopic and computational techniques are used to characterize this compound?
Answer:
- 1H/13C NMR : Assign signals for methoxy (δ ~3.8 ppm), morpholino protons (δ ~2.5-3.5 ppm), and aromatic protons (δ ~6.5-7.5 ppm) .
- X-ray Crystallography : Resolves bond angles and dihedral angles between the furan and morpholino groups .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ = 437.04 Da).
- Computational Tools : Density Functional Theory (DFT) predicts electrostatic potential surfaces and HOMO-LUMO gaps for reactivity insights .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
-
Analog Synthesis : Replace the 3-methoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or electron-withdrawing (e.g., nitro) substituents to modulate target affinity .
-
Data Table :
Analog Structure Bioactivity (IC50) Key Modification 5-bromo-N-(2-(4-fluorophenyl)-2-morpholinoethyl)furan-2-carboxamide 12 nM (Kinase X) Increased hydrophobicity 5-bromo-N-(2-(3-nitrophenyl)-2-morpholinoethyl)furan-2-carboxamide 45 nM (Kinase X) Enhanced π-π stacking Source: Derived from structural analogs in -
Assays : Test analogs in enzyme inhibition (e.g., kinase assays) and cell-based viability models (e.g., cancer cell lines) .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
- Replicate Conditions : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Purity Verification : Use HPLC-MS to confirm compound integrity; impurities >2% may skew results .
- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
Advanced: What experimental strategies elucidate the compound’s mechanism of action?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Key residues (e.g., Lys33, Asp184) may form hydrogen bonds with the morpholino group .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stability shifts upon compound binding .
- RNA Sequencing : Identify differentially expressed genes in treated vs. untreated cells to map signaling pathways .
Advanced: How to predict pharmacokinetic properties using computational models?
Answer:
- ADMET Prediction :
- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration using CHARMM force fields .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Reaction Optimization : Replace toxic solvents (e.g., dichloromethane) with greener alternatives (e.g., cyclopentyl methyl ether) .
- Yield Improvement : Catalytic methods (e.g., Pd-mediated coupling) enhance efficiency for morpholinoethyl group introduction .
- Quality Control : Implement in-line FTIR to monitor reaction progress during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
